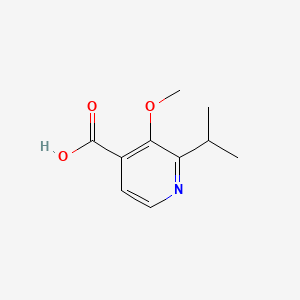
(2-Amino-5-bromo-pyridin-3-yl)-(6-fluoro-pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-5-bromo-3-pyridinyl)(6-fluoro-3-pyridinyl)methanone is a heterocyclic compound that contains both bromine and fluorine atoms attached to pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-bromo-3-pyridinyl)(6-fluoro-3-pyridinyl)methanone typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2-amino-3-pyridine followed by coupling with 6-fluoro-3-pyridine under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a stable form .
化学反応の分析
Types of Reactions
(2-Amino-5-bromo-3-pyridinyl)(6-fluoro-3-pyridinyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds .
科学的研究の応用
Chemistry
In chemistry, (2-Amino-5-bromo-3-pyridinyl)(6-fluoro-3-pyridinyl)methanone is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .
Biology and Medicine
Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .
Industry
Industrially, the compound is used in the production of advanced materials with specific properties, such as conductivity and stability. It is also employed in the synthesis of agrochemicals and other specialty chemicals .
作用機序
The mechanism of action of (2-Amino-5-bromo-3-pyridinyl)(6-fluoro-3-pyridinyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 2-Amino-5-bromo-3-fluorobenzaldehyde
- 3-Amino-2-bromo-5-fluoropyridine
- 2-Amino-5-bromo-6-methylpyridine
Uniqueness
What sets (2-Amino-5-bromo-3-pyridinyl)(6-fluoro-3-pyridinyl)methanone apart is its specific combination of bromine and fluorine atoms on the pyridine rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
特性
CAS番号 |
875639-58-0 |
|---|---|
分子式 |
C11H7BrFN3O |
分子量 |
296.09 g/mol |
IUPAC名 |
(2-amino-5-bromopyridin-3-yl)-(6-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C11H7BrFN3O/c12-7-3-8(11(14)16-5-7)10(17)6-1-2-9(13)15-4-6/h1-5H,(H2,14,16) |
InChIキー |
KRMZBXFNOLYONM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(=O)C2=C(N=CC(=C2)Br)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13931593.png)


![2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13931607.png)

![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13931612.png)


![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)




